3-{[(4-bromophenyl)methyl]sulfanyl}-6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine
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Overview
Description
3-{[(4-Bromophenyl)methyl]sulfanyl}-6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a thiazole moiety and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-bromophenyl)methyl]sulfanyl}-6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridazine ring via a condensation reaction. The bromophenyl group is usually introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Bromophenyl)methyl]sulfanyl}-6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[(4-Bromophenyl)methyl]sulfanyl}-6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[(4-bromophenyl)methyl]sulfanyl}-6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Bromophenyl)methyl]sulfanyl}-6-(3-methoxyphenyl)pyridazine
- 3-(4-Bromophenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine
Uniqueness
What sets 3-{[(4-bromophenyl)methyl]sulfanyl}-6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-[6-[(4-bromophenyl)methylsulfanyl]pyridazin-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3OS2/c1-14-21(29-22(24-14)16-4-3-5-18(12-16)27-2)19-10-11-20(26-25-19)28-13-15-6-8-17(23)9-7-15/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDRIHFQMZJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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